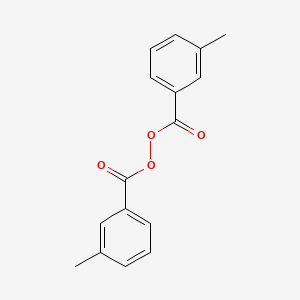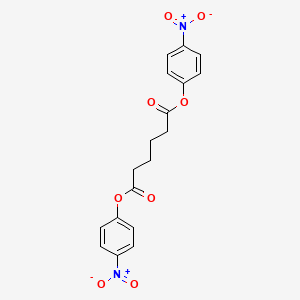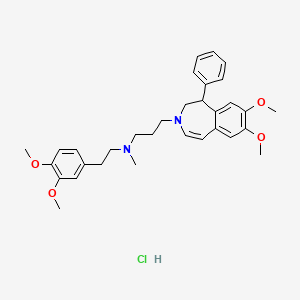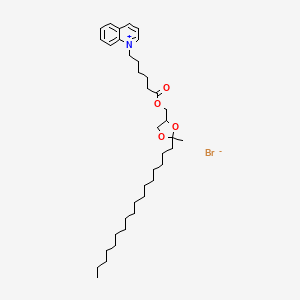
アネコルタベ
概要
説明
アネコルタベ酢酸塩は、主に加齢黄斑変性の滲出型(湿潤型)の治療に使用される新規の血管新生阻害薬です。 構造的にはコルチコステロイドであるヒドロコルチゾン酢酸塩に似ていますが、グルココルチコイド活性はありません .
製法
アネコルタベ酢酸塩は、17-オキソステロイドから合成することができます。 別の方法としては、コルチゾールから、コルチゾールの11-ベータヒドロキシル基を炭素9と11の間の二重結合に還元し、炭素21に酢酸基を付加することで誘導する方法があります . これらの修飾により、グルココルチコイド活性もミネラルコルチコイド活性もない分子が得られます .
化学反応の分析
アネコルタベ酢酸塩は、次のようなさまざまな化学反応を起こします。
酸化: 化合物は、特定の条件下で酸化されて、異なる誘導体を形成することがあります。
還元: 還元反応は、分子中の二重結合やその他の官能基を修飾することができます。
置換: 酢酸基は、適切な条件下で、他の官能基に置換することができます。
これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムのような酸化剤や、水素化リチウムアルミニウムのような還元剤があります。 生成される主な生成物は、反応条件や用いる試薬によって異なります .
科学的研究の応用
作用機序
アネコルタベ酢酸塩は、血管の成長を阻害することで、抗血管新生剤として機能します。細胞外プロテアーゼの発現を減少させ、内皮細胞の遊走を阻害します。その血管新生阻害活性は、一般的な薬理学的受容体を通じて媒介されているようには見えません。 代わりに、複数の成長因子のシグナルを遮断し、血管新生を誘発する刺激の下流で、独立して作用します .
生化学分析
Biochemical Properties
Anecortave functions as an antiangiogenic agent, inhibiting blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . Its angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors .
Cellular Effects
Molecular Mechanism
The molecular mechanism of Anecortave involves its function as an antiangiogenic agent. It inhibits blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . This angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors .
Temporal Effects in Laboratory Settings
Most adverse reactions associated with Anecortave acetate result from the procedure itself. Reported ocular adverse events are cataract, decreased visual acuity, ptosis, eye pain, visual abnormalities, and subconjunctival hemorrhage .
Dosage Effects in Animal Models
In animal models, Anecortave has shown significant inhibition of abnormal retinal neovascularization, while not significantly affecting normal intraretinal vessels . This suggests that Anecortave holds therapeutic potential for a number of human ocular conditions in which angiogenesis plays a critical pathologic role .
準備方法
Anecortave acetate can be synthesized from a 17-oxosteroid. Another method involves deriving it from cortisol by reducing the 11-beta hydroxyl group on cortisol to a double bond between carbons 9 and 11 and adding an acetate group to carbon 21 . These modifications result in a molecule with no glucocorticoid or mineralocorticoid activity .
化学反応の分析
Anecortave acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups in the molecule.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
アネコルタベ酢酸塩は、その特異的な構造修飾により、他の血管新生阻害薬とは異なります。類似化合物には、次のものがあります。
ヒドロコルチゾン酢酸塩: 構造は似ていますが、グルココルチコイド活性を持っています。
テトラヒドロコルチゾール: 官能基と活性プロファイルが異なる別のステロイド誘導体です.
アネコルタベ酢酸塩は、グルココルチコイド活性がなく、特異的な抗血管新生作用を持つため、医学研究や治療において貴重な化合物です .
特性
IUPAC Name |
(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCRXOJOFDUMZ-ONKRVSLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144268 | |
| Record name | Anecortave | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10184-70-0 | |
| Record name | Anecortave [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anecortave | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12081 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Anecortave | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANECORTAVE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y8O51589 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione](/img/structure/B1667332.png)

